molecular formula C23H16F3N3O2 B2930285 N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide CAS No. 898420-39-8

N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide

Cat. No. B2930285
CAS RN: 898420-39-8
M. Wt: 423.395
InChI Key: FSJMBAZGHLBOKM-UHFFFAOYSA-N
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Description

N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide, also known as TAK-659, is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). It has been extensively studied for its potential use in the treatment of various cancers and autoimmune diseases.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of quinazoline derivatives, including those with modifications similar to N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide, involves reactions that yield condensed triazines and triazoles with potential for further chemical investigation and application in materials science (Reimlinge, Billiau, & Lingier, 1976).
  • Research into substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides and their derivatives highlights the versatility of these compounds in synthesizing diverse molecular structures, providing a basis for the development of new chemical entities with potential therapeutic applications (Chau, Saegusa, & Iwakura, 1982).

Potential Antimicrobial and Antitumor Applications

  • A study on the design and synthesis of water-soluble analogues of CB30865, a quinazolin-4-one-based antitumor agent, indicates the exploration of quinazoline derivatives for improved pharmacological profiles, aiming at enhancing aqueous solubility for in vivo evaluation, which may imply potential applications in cancer therapy (Bavetsias et al., 2002).
  • Quinazolinone derivatives have been synthesized and evaluated for their antimicrobial activities, indicating the potential use of such compounds in developing new antibacterial and antifungal treatments (Desai, Dodiya, & Shihora, 2011).

Exploration of Pharmacological Activities

  • Synthesis of novel 2,3‐dihydroquinazolin‐4(1H)‐one derivatives and their evaluation as potential anticonvulsant agents demonstrate the continuous exploration of quinazoline derivatives for therapeutic applications, providing insights into the structural requirements for anticonvulsant activity and suggesting mechanisms of action through GABAA receptor binding (Kothayer et al., 2019).
  • The development of quinazoline derivatives as potential antimicrobial agents showcases the ongoing research into the utility of these compounds in addressing bacterial and fungal infections, highlighting their significance in medicinal chemistry (Desai, Shihora, & Moradia, 2007).

properties

IUPAC Name

N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16F3N3O2/c1-14-27-20-12-5-3-10-18(20)22(31)29(14)16-8-6-7-15(13-16)28-21(30)17-9-2-4-11-19(17)23(24,25)26/h2-13H,1H3,(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSJMBAZGHLBOKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide

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